molecular formula C16H25N3O3S B4971092 N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea

Cat. No. B4971092
M. Wt: 339.5 g/mol
InChI Key: CJNQRSYYHLQVEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiourea derivatives, including compounds structurally related to N-(2,5-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea, often involves the reaction of isothiocyanates with amines in the presence of suitable solvents. For instance, the synthesis of related compounds has been reported through the condensation of morpholine or diethylamine with substituted benzoyl isothiocyanates, yielding various N-morpholine or N,N-diethyl, N'-substituted benzoyl thioureas (Mohamadou, Déchamps-Olivier, & Barbier, 1994). Such methodologies could potentially be applied or adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by single-crystal X-ray diffraction, providing detailed information about the arrangement of atoms within the crystal lattice. Related compounds have shown diverse crystal packing and intramolecular hydrogen bonding, contributing to their stability and molecular geometry (Saeed & Parvez, 2005). The molecular structure of this compound can be expected to exhibit similar intricate hydrogen bonding patterns and stable crystal structures.

Chemical Reactions and Properties

Thiourea derivatives engage in various chemical reactions, influenced by their functional groups. The reactivity of such compounds typically revolves around the thiourea moiety, which can participate in nucleophilic addition reactions, cyclization, and substitution reactions. The presence of the morpholine ring and dimethoxyphenyl group could further influence the chemical behavior of this compound, potentially leading to the formation of complexes with metals or undergoing oxidation and reduction reactions.

Physical Properties Analysis

The physical properties of thiourea derivatives, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. Factors such as intramolecular and intermolecular hydrogen bonding, the presence of polar functional groups, and molecular symmetry play critical roles in determining these properties. Studies on related compounds have provided insights into how structural features affect physical characteristics (Razak et al., 2015).

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-20-13-4-5-15(21-2)14(12-13)18-16(23)17-6-3-7-19-8-10-22-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNQRSYYHLQVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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